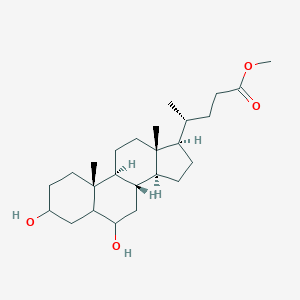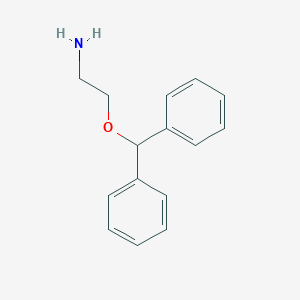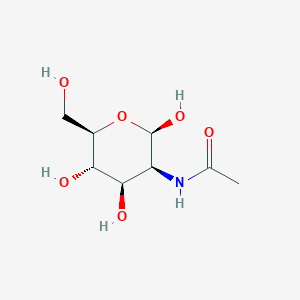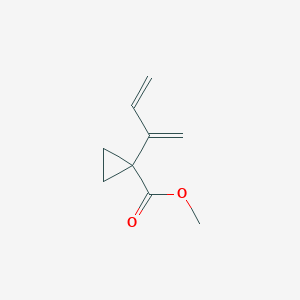
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) is not fully understood. However, studies have shown that it can act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemische Und Physiologische Effekte
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) has been shown to have various biochemical and physiological effects. Studies have shown that it can affect neurotransmitter levels, leading to changes in behavior and cognition. Additionally, it has been shown to have antitumor activity and insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various biologically active compounds. However, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)). One direction is to further investigate its potential as a starting material for the synthesis of biologically active compounds. Additionally, more studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) could lead to the discovery of new compounds with unique properties and potential applications.
Conclusion
In conclusion, Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to discover new compounds with unique properties.
Synthesemethoden
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) can be synthesized through several methods, including the reaction of cyclopropanecarboxylic acid with methanol and acetic anhydride in the presence of sulfuric acid. Another method involves the reaction of cyclopropylcarbinyl chloride with acrolein in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) has been extensively studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of biologically active compounds, such as antitumor agents and insecticides. Additionally, it has been used as a reagent in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
146857-47-8 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI) |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
methyl 1-buta-1,3-dien-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-7(2)9(5-6-9)8(10)11-3/h4H,1-2,5-6H2,3H3 |
InChI-Schlüssel |
RJZNUFZFJKYHHM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CC1)C(=C)C=C |
Kanonische SMILES |
COC(=O)C1(CC1)C(=C)C=C |
Synonyme |
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



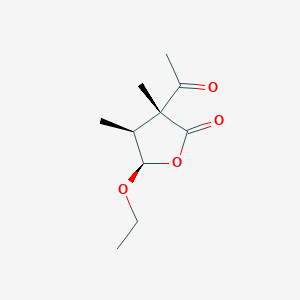
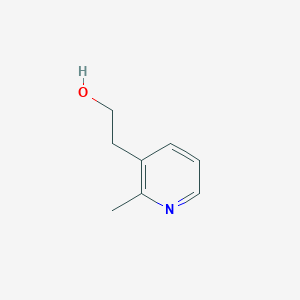
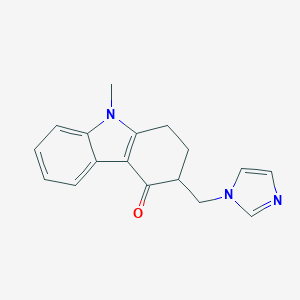
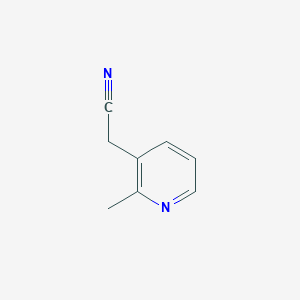
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
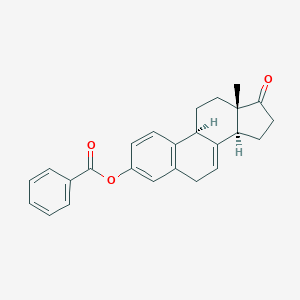
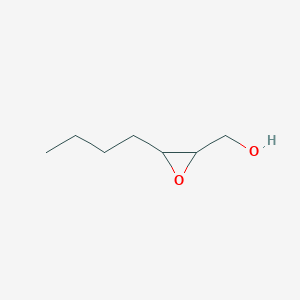
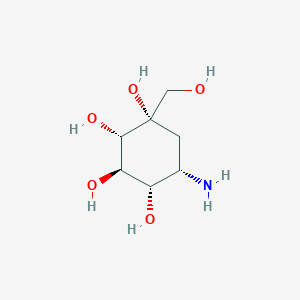
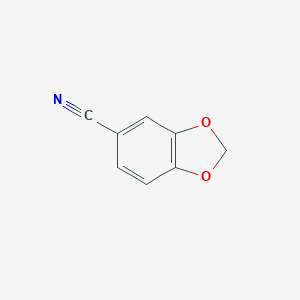
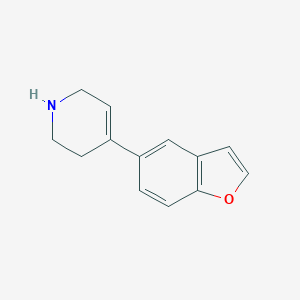
![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
